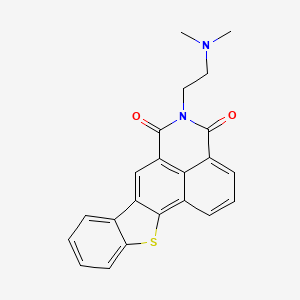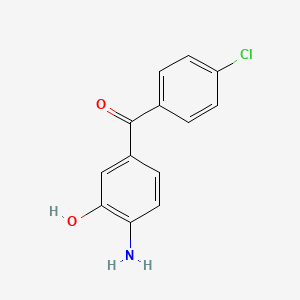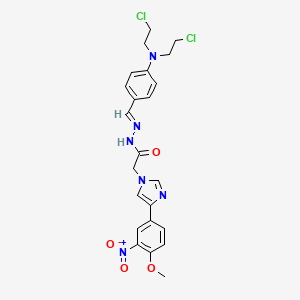
Achilleol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Achilleol A is a monocyclic triterpenoid compound first isolated from the plant Achillea odorata It is known for its unique structure and significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The first synthesis of Achilleol A was achieved using titanium(III) chemistry. This method involves the monocyclization of 2,3-oxidosqualene, a process facilitated by titanium(III) chloride as a key reagent . The reaction conditions typically include a controlled environment to ensure the proper formation of the monocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis using titanium(III) chemistry provides a foundational approach that can be scaled up for industrial purposes. The use of readily available starting materials and the straightforward nature of the synthesis make it a viable candidate for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Achilleol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying monocyclic triterpenoid synthesis and reactions.
Mecanismo De Acción
The mechanism of action of Achilleol A involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound’s antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit microbial growth .
Comparación Con Compuestos Similares
Achilleol A is unique among monocyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:
Achilleol B: Another monocyclic triterpenoid isolated from Achillea odorata, known for its similar biological activities.
Camelliol C: A monocyclic triterpenoid found in Camellia sasanqua, exhibiting comparable properties.
3-Deoxythis compound: A derivative of this compound with slight structural modifications.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
125287-06-1 |
|---|---|
Fórmula molecular |
C30H50O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
(1S,3R)-2,2-dimethyl-4-methylidene-3-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,28-29,31H,6,9-12,16-17,19-22H2,1-5,7-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1 |
Clave InChI |
ANKPMKKGZZQDIC-HJSIMFEZSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC[C@@H]1C(=C)CC[C@@H](C1(C)C)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC1C(=C)CCC(C1(C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


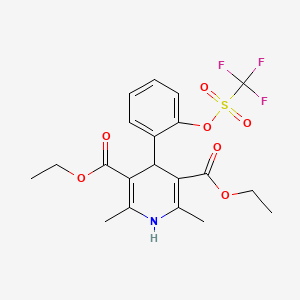
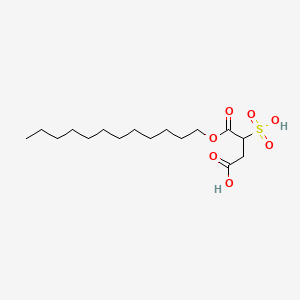
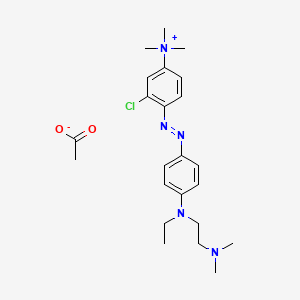

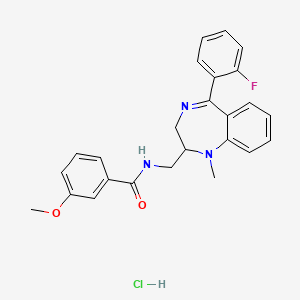

![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
